molecular formula C26H25NO5 B12212019 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12212019
M. Wt: 431.5 g/mol
InChI Key: BZSYPDXVCXQZAA-CFRMEGHHSA-N
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Description

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The key steps typically involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyl(methyl)amino group and the dimethoxybenzylidene moiety through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the benzylidene moiety would yield benzyl derivatives.

Scientific Research Applications

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl(methyl)amino derivatives: Compounds with similar amino group substitutions.

    Dimethoxybenzylidene derivatives: Compounds with similar benzylidene moieties.

    Benzofuran derivatives: Compounds with the benzofuran core structure.

Uniqueness

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-21-22(28)12-11-20-25(29)24(32-26(20)21)13-18-9-10-19(30-2)14-23(18)31-3/h4-14,28H,15-16H2,1-3H3/b24-13-

InChI Key

BZSYPDXVCXQZAA-CFRMEGHHSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O

Origin of Product

United States

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